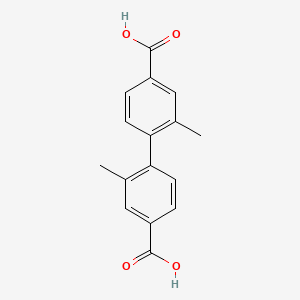

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . This compound is used in the synthesis of metal-organic frameworks (MOFs) and other porous organic materials .

Synthesis Analysis

The synthesis of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves solvothermal conditions . A mixture of dimethyl 2-iodobiphenyl-4, 4’-dicarboxylate, LiCl, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in DMFA is stirred at 95–105°C for 3 days .Molecular Structure Analysis

The molecular structure of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is planar . It is used as a linker in the construction of MOFs . The structure of the MOFs can vary depending on the metal ions and conditions used in the synthesis .Chemical Reactions Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can react with various metal ions to form MOFs . The reactions typically occur under solvothermal conditions and result in frameworks with different topologies .Physical And Chemical Properties Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a predicted boiling point of 452.4±45.0 °C and a predicted density of 1.272±0.06 g/cm3 . It has a pKa value of 3.92±0.10 (Predicted) .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid: (2D-BPDC) is utilized as a linker in the synthesis of 2D-carboxylic MOFs . These porous materials have applications in gas storage, separation, and catalysis. Researchers explore their potential for drug delivery systems due to their tunable pore sizes and high surface areas .

Liquid Crystal Polymers (LCPs)

In the development of liquid crystal polymers , 2D-BPDC plays a crucial role. LCPs find applications in electronics, optical devices, automotive components, and textiles. The unique alignment of liquid crystal phases in these polymers allows for tailored properties, making them valuable in various industries .

Starting Reagent for Fluorinated Biphenyls

2D-BPDC serves as a starting reagent for the synthesis of dimethyl 2-fluoro- and 2,2’-difluorobiphenyl-4,4’-dicarboxylates . These fluorinated compounds have applications in materials science, pharmaceuticals, and agrochemicals. Fluorination enhances their properties, such as solubility and stability .

Organic Electronics

Researchers investigate 2D-BPDC for its potential in organic electronic devices . Its unique structure and functional groups make it an interesting candidate for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The goal is to enhance device performance and stability .

Photocatalysis

2D-BPDC-based MOFs can act as photocatalysts . These materials absorb light and generate reactive species, which can drive chemical reactions. Researchers explore their use in water splitting, pollutant degradation, and solar energy conversion. The specific arrangement of 2D-BPDC units influences their photocatalytic activity .

Supramolecular Chemistry

Supramolecular assemblies based on 2D-BPDC exhibit intriguing host-guest interactions. Researchers study their ability to encapsulate small molecules, ions, or metal complexes. These supramolecular systems have applications in drug delivery, sensing, and molecular recognition .

Mécanisme D'action

Mode of Action

It’s known that the compound can be used in the preparation of polymers, suggesting it may interact with other molecules to form complex structures .

Biochemical Pathways

It’s known that the compound is used in the synthesis of polymers , which could imply its involvement in polymerization reactions.

Result of Action

As a component in the synthesis of polymers , it may contribute to the properties of the resulting materials.

Propriétés

IUPAC Name |

4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFKAXNJXFNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)